Cas no 1199797-43-7 (Ertapenem N-Carbonyl Dimer Impurity)

Ertapenem N-Carbonyl Dimer Impurity structure
1199797-43-7 structure
Product Name:Ertapenem N-Carbonyl Dimer Impurity
CAS-nummer:1199797-43-7
MF:C44H48N6O13S2
MW:933.014328956604
CID:1064971
PubChem ID:58344480
Update Time:2025-04-20

Ertapenem N-Carbonyl Dimer Impurity Chemische en fysische eigenschappen

Naam en identificatie

    • Ertapenem N-Carbonyl Dimer Impurity
    • (4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]ph
    • 1199797-43-7
    • (4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydro
    • Ertapenem sodium dimer hydrate a
    • (4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • SCHEMBL12422722
    • 97VY32S7GT
    • DTXSID00729123
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, (4R,5S,6S)-
    • Inchi: 1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
    • InChI-sleutel: QPSFVRZTQQVRAQ-BNCIILEKSA-N
    • LACHT: S([C@@H]1CN(C(C2C=CC=C(C=2)NC([C@@H]2C[C@@H](CN2)SC2=C(C(=O)O)N3C([C@H]([C@@H](C)O)[C@H]3[C@H]2C)=O)=O)=O)[C@H](C(NC2C=CC=C(C(=O)O)C=2)=O)C1)C1=C(C(=O)O)N2C([C@H]([C@@H](C)O)[C@H]2[C@H]1C)=O

Berekende eigenschappen

  • Exacte massa: 932.27200
  • Monoisotopische massa: 932.27207795g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 65
  • Aantal draaibare bindingen: 14
  • Complexiteit: 2100
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.5
  • Topologisch pooloppervlak: 334Ų

Experimentele eigenschappen

  • Dichtheid: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: 微溶 (5.3 g/L) (25 ºC),
  • PSA: 341.10000
  • LogboekP: 3.49090
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